Clodronate disodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Clodronate disodium, also known as dichloromethylene bisphosphonate, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug to prevent and treat osteoporosis in post-menopausal women and men. This compound is also employed in the management of hypercalcemia of malignancy, osteolysis, and multiple myeloma .

Mechanism of Action

- Its role is to inhibit osteoclast-mediated bone resorption, thereby preventing excessive bone loss .

- Consequently, osteoblast calcium deposition is inhibited, and apoptosis is induced in osteoclasts, effectively inhibiting bone resorption .

- This process affects pathways related to bone remodeling and calcium homeostasis, ultimately reducing bone resorption .

- Patients should be aware of potential side effects, including hypocalcemia, hypovolemia, renal insufficiency, transient hyperphosphatemia, and transient hyperparathyroidism .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

Clodronate disodium is a non-nitrogenous bisphosphonate . These drugs were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . This compound interacts with various enzymes and proteins involved in bone resorption, primarily osteoclasts . It is metabolized into a non-hydrolyzable ATP analog within these cells, leading to their apoptosis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the activity of osteoclasts, the cells responsible for bone resorption . This leads to a decrease in bone loss, making it effective in treating conditions like osteoporosis . It also has anti-inflammatory effects, reducing the levels of inflammatory markers like IL-1β, IL-6, and TNF-α .

Molecular Mechanism

The molecular mechanism of action of this compound involves its uptake by osteoclasts and its subsequent intracellular metabolism . Once inside the cell, it is metabolized into a non-hydrolyzable ATP analog . This analog inhibits the ADP/ATP translocase in the mitochondrial membrane, disrupting the cell’s energy metabolism and leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over extended periods. For instance, in a study involving juvenile sheep, the effects of intramuscular this compound on bone turnover, serum bone biomarkers, bone mineral density, and bone microstructure were examined over 165 days . The study found no measurable effects on the skeleton of the sheep .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study involving juvenile sheep, different doses of this compound were administered intramuscularly . The study found no measurable effects on the skeleton of the sheep, possibly due to the lower dose used compared to humans .

Metabolic Pathways

This compound is not metabolized in humans . It is eliminated unchanged in the urine . The renal clearance of this compound is approximately 90mL/min .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily through its uptake by osteoclasts

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria of osteoclasts . Here, it is metabolized into a non-hydrolyzable ATP analog that inhibits the ADP/ATP translocase in the mitochondrial membrane . This disrupts the cell’s energy metabolism, leading to apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clodronate disodium involves the reaction of phosphorus trichloride with acetic acid, followed by hydrolysis and neutralization with sodium hydroxide. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired bisphosphonate compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to obtain high-purity this compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Clodronate disodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its biological activity and therapeutic applications .

Common Reagents and Conditions:

Hydrolysis: Typically involves water and acidic or basic conditions.

Oxidation: Often requires oxidizing agents such as hydrogen peroxide.

Substitution: Involves reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which retain the bisphosphonate structure essential for the compound’s activity .

Scientific Research Applications

Clodronate disodium has a wide range of scientific research applications:

Chemistry: Used as a reagent in the synthesis of other bisphosphonates and phosphonic acid derivatives.

Biology: Employed in studies involving bone metabolism and resorption.

Medicine: Used in the treatment of osteoporosis, hypercalcemia of malignancy, and osteolytic bone metastases. .

Industry: Utilized in the development of bone-targeting drug delivery systems and other pharmaceutical formulations

Comparison with Similar Compounds

- Etidronic acid

- Tiludronic acid

- Zoledronic acid

- Ibandronic acid

- Minodronic acid

- Risedronic acid

Comparison: Clodronate disodium is unique among bisphosphonates due to its non-nitrogenous structure, which differentiates it from newer generations like zoledronic acid and ibandronic acid. While nitrogen-containing bisphosphonates are more potent, this compound is preferred in certain clinical scenarios due to its specific pharmacokinetic and safety profile .

Properties

CAS No. |

22560-50-5 |

|---|---|

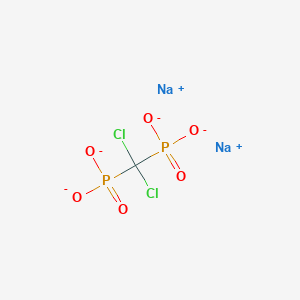

Molecular Formula |

CH4Cl2NaO6P2 |

Molecular Weight |

267.88 g/mol |

IUPAC Name |

disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate |

InChI |

InChI=1S/CH4Cl2O6P2.Na/c2-1(3,10(4,5)6)11(7,8)9;/h(H2,4,5,6)(H2,7,8,9); |

InChI Key |

BABBUYLLEOIZKQ-UHFFFAOYSA-N |

SMILES |

C(P(=O)([O-])[O-])(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+] |

Canonical SMILES |

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.[Na] |

Key on ui other cas no. |

22560-50-5 |

Pictograms |

Health Hazard; Environmental Hazard |

Related CAS |

29329-69-9 |

Synonyms |

Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.